N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide
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Overview
Description
N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide is a chiral amide compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group and two phenyl groups attached to an ethyl chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide typically involves the reaction of (1S,2S)-2-amino-1,2-diphenylethanol with acetic anhydride under mild conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by an acetamide group. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acetic acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted amides, depending on the reagents and conditions used .
Scientific Research Applications
N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-((1S,2S)-2-Aminocyclohexyl)acetamide
- N-(1-Phenylprop-2-yn-1-yl)acetamide
- (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
Uniqueness
N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide is unique due to its specific chiral configuration and the presence of two phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various specialized applications, particularly in the synthesis of chiral drugs and materials .
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]acetamide |
InChI |
InChI=1S/C16H18N2O/c1-12(19)18-16(14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2-11,15-16H,17H2,1H3,(H,18,19)/t15-,16-/m0/s1 |
InChI Key |
PQNDJAHEUONIIZ-HOTGVXAUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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